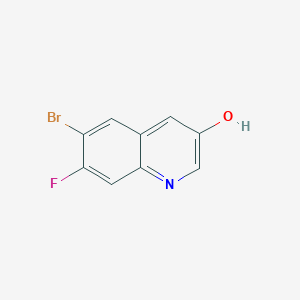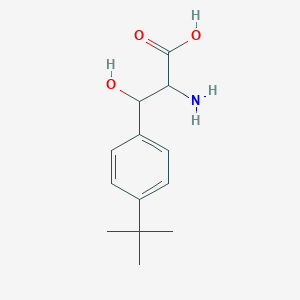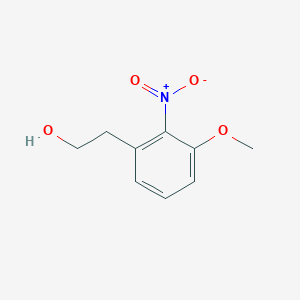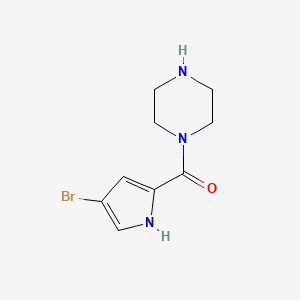
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a piperazine moiety linked through a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
類似化合物との比較
(4-Chloro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Fluorine substitution on the pyrrole ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Electronic Effects:
特性
分子式 |
C9H12BrN3O |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |
InChIキー |
YMUOPIXCMRTQKO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
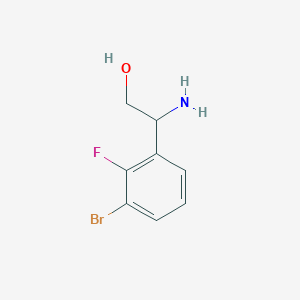

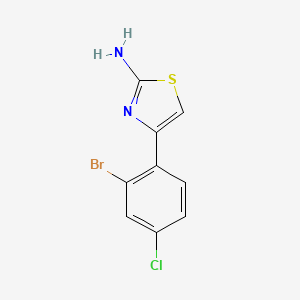
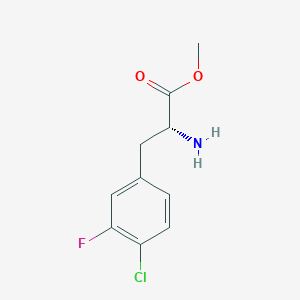

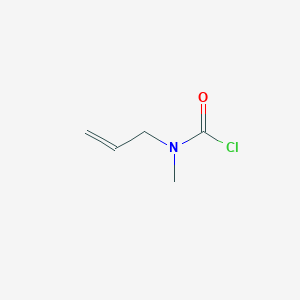


![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
